N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that features a piperidine ring, a pyrimidine ring, and a cyclobutylmethyl group. Compounds containing piperidine and pyrimidine rings are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H26N4 |
|---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H26N4/c1-13-9-17-16(18-10-13)19(2)15-7-4-8-20(12-15)11-14-5-3-6-14/h9-10,14-15H,3-8,11-12H2,1-2H3 |
InChI Key |
NIIGCWRXNYYKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrimidine ring can be introduced via condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often employs high-throughput methods and automated systems to ensure efficiency and scalability. Techniques like continuous flow synthesis and microwave-assisted synthesis are increasingly used to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- Piperidine-based drugs like piperine and evodiamine .
- Pyrimidine-based drugs like 5-fluorouracil and cytarabine .
Uniqueness
N-[1-(cyclobutylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
